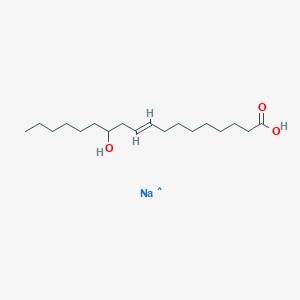
Naphthalenesulfonic acid, dinonyl-, barium salt
説明
Synthesis Analysis
The synthesis of naphthalenesulfonic acid derivatives, including BaDNS, involves complex chemical processes. For example, the synthesis of related naphthalene sulfonic acids has been achieved through the treatment of naphthalene with oleum, optimizing conditions such as the ratio of naphthalene to SO₃, reaction time, and temperature (Li Mei, 2002). Although specific synthesis details for BaDNS are not provided, similar methodologies may apply, indicating the complexity and the need for precise control over reaction conditions.
Molecular Structure Analysis
The molecular structure of BaDNS and related compounds has been explored through various analytical techniques. Studies on analogous compounds, such as those incorporating naphthalene sulfonic acids, reveal complex coordination structures and interactions. For instance, the coordination structure of nickel complexes with dinonylnaphthalene sulfonic acid analogs has been characterized, showing the absence of direct interaction between nickel and sulfonic oxygen atoms, highlighting the intricate molecular interactions and structure of sulfonate salts (Jiyuan Li et al., 2017).
Chemical Reactions and Properties
BaDNS participates in various chemical reactions due to its surfactant nature. For example, the extraction of metals by solutions of dinonylnaphthalene sulfonates demonstrates the complexation capabilities of these compounds, affecting their distribution and interaction with metal ions (V. Belova et al., 2011). Such interactions underline the chemical reactivity and potential applications of BaDNS in industrial processes.
Physical Properties Analysis
The physical properties of BaDNS, such as solubility, aggregation behavior, and phase behavior, are crucial for its application in various industries. Research on similar compounds has shown that the aggregation number of dinonylnaphthalene sulfonic acid can be determined through metal ion extraction techniques, revealing insights into the micelle formation and solubilization capacity of these compounds (A. V. Dalen et al., 1974).
Chemical Properties Analysis
The chemical properties of BaDNS, including its reactivity, stability, and interactions with other substances, are essential for its use in industrial applications. Studies on the toxicity and environmental impact of dinonylnaphthalene sulfonates provide insights into the chemical behavior of these compounds in biological systems and their potential environmental risks (K. Matten et al., 2020).
科学的研究の応用
Separation of Metal Ions : Dinonyl naphthalene sulfonic acid is effective in separating protactinium(V) from other mixed metal ions, with over 95% recovery in n-hexane solution (Wang, Chuang, & Tseng, 1975). This compound also assists in chromatographic separations of some elements on papers impregnated with a liquid cation exchanger (Sastri & Rao, 1963).
Toxicity Studies : Studies show that dinonylnaphthalene sulfonates (BaDNS and CaDNS) are more acutely toxic to freshwater invertebrates than dinonylnaphthalene disulfonic acid (DNDS), with LC50s ranging from 0.47 to 12.1 (Matten et al., 2020). Organic carbon significantly reduces the toxicity of NSAs to benthic species, with BaDNS and CaDNS being much more toxic than DNDS in substrates with no organic carbon (Matten et al., 2020).
Analytical Chemistry : The 1,2-bis(diethylphenylphosphine oxide)naphthalene-based sensor demonstrates high selectivity for barium ions, suitable for determining Ba2+ contents in rocks (Saleh, 2000). Additionally, the diazonium salt of 1-amino-4-naphthalenesulfonic acid at pH 1.5 effectively determines trace nitrite and naphthionic acid with high accuracy and sensitivity (Sulaiman, 1984).
Environmental Applications : Dinonyl naphthalene sulfonic acid efficiently extracts 90% of alpha emitting radioactive elements from urine (Lin & Weng, 1972). A nanofiltration process with PIP-EDA membrane effectively recovers naphthalenesulfonic acid from concentrated salt wastewater, reducing environmental pollution and promoting reuse in dye production (Qin et al., 2014).
Health and Safety : Barium poisoning from this compound can cause respiratory failure and rhabdomyolysis, as seen in a reported epidemic in the United States (Johnson & VanTassell, 1991).
Safety And Hazards
特性
IUPAC Name |
barium(2+);2,3-di(nonyl)naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C28H44O3S.Ba/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQDTZQRDDQNF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H86BaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881248 | |
| Record name | Barium bis(2,3-dinonylnaphthalene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1056.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dark viscous liquid; Practically insoluble in water; [EPA ChAMP: Hazard Characterization - Dinonylnaphthalene Category - 2012]] | |
| Record name | Naphthalenesulfonic acid, dinonyl-, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium dinonylnaphthalene sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7976 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Naphthalenesulfonic acid, dinonyl-, barium salt | |
CAS RN |
25619-56-1 | |
| Record name | Naphthalenesulfonic acid, dinonyl-, barium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenesulfonic acid, dinonyl-, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium bis(dinonylnaphthalenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)










![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)